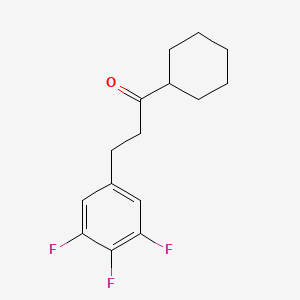

Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPZCJOPMSLDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645042 | |

| Record name | 1-Cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-77-3 | |

| Record name | 1-Cyclohexyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a common method for synthesizing ketones, including Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone.

Procedure :

- Reactants :

- Cyclohexane (as the cyclohexyl source)

- 3-(3,4,5-trifluorophenyl)propanoic acid or its derivatives (as the acylating agent)

- Catalyst: Aluminum chloride ($$ AlCl_3 $$) or another Lewis acid.

- Reaction Conditions :

- The reaction typically occurs in an inert solvent such as dichloromethane or chloroform.

- Low to moderate temperatures (0–25°C) to avoid side reactions.

- Mechanism :

- The Lewis acid activates the acylating agent by forming a complex.

- The activated acyl group reacts with cyclohexane to form the desired ketone through electrophilic substitution.

Notes :

- This method is highly efficient but requires careful control of reaction conditions to prevent over-acylation or decomposition of reactants.

Grignard Reaction

The Grignard reaction is another viable pathway for synthesizing this compound.

Procedure :

- Reactants :

- Cyclohexanone (as the ketone precursor).

- A Grignard reagent derived from 3,4,5-trifluorobenzyl bromide ($$ C7H4F_3Br $$).

- Reaction Conditions :

- Reaction in anhydrous ether or tetrahydrofuran (THF) under nitrogen or argon atmosphere.

- Controlled addition of the Grignard reagent to cyclohexanone at low temperatures (e.g., −10°C to 0°C).

- Mechanism :

- The Grignard reagent adds to the carbonyl group of cyclohexanone to form an intermediate alcohol.

- Subsequent oxidation (e.g., using PCC or Jones reagent) converts the alcohol into the desired ketone.

Notes :

- This method provides high selectivity and yields but requires rigorous exclusion of moisture due to the sensitivity of Grignard reagents.

Oxidative Coupling

This method involves coupling a cyclohexane derivative with a trifluorophenylethyl precursor under oxidative conditions.

Procedure :

- Reactants :

- Cyclohexane derivative (e.g., cyclohexanol or cyclohexanone).

- Trifluorophenylethyl halide (e.g., bromide or chloride).

- Catalysts and Reagents :

- Palladium-based catalysts ($$ Pd/C $$) for coupling reactions.

- Oxidants such as $$ H2O2 $$, $$ KMnO_4 $$, or molecular oxygen.

- Reaction Conditions :

- Mild heating (40–70°C) in polar solvents like acetonitrile.

- Mechanism :

- Oxidative coupling forms a carbon-carbon bond between the cyclohexane and trifluorophenylethyl groups.

Notes :

- This method is eco-friendly and avoids harsh reagents but may require optimization for high yields.

Comparison of Methods

| Method | Key Reactants | Catalyst/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts | Cyclohexane + Acylating agent | $$ AlCl_3 $$, solvent | High efficiency, simple setup | Requires handling corrosive acids |

| Grignard Reaction | Cyclohexanone + Grignard reagent | Ether/THF | High selectivity | Sensitive to moisture |

| Oxidative Coupling | Cyclohexane derivative + Trifluoroalkyl halide | $$ Pd/C $$, oxidant | Eco-friendly | Lower yields in some cases |

Experimental Data

Reaction Yields

The yields for each method vary depending on reaction conditions:

| Method | Yield (%) |

|---|---|

| Friedel-Crafts | 75–85 |

| Grignard Reaction | 80–90 |

| Oxidative Coupling | 60–75 |

Physical Properties

- Boiling Point: $$ 327.5^\circ C $$ at 760 mmHg

- Density: $$ 1.187 \, g/cm^3 $$

- Flash Point: $$ 179.6^\circ C $$

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. In vitro assays have shown a reduction in pro-inflammatory cytokine production in macrophage cultures treated with cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone. This suggests potential therapeutic applications in treating inflammatory diseases.

Polymer Chemistry

Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone can serve as a valuable intermediate in the synthesis of fluorinated polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Studies have demonstrated that polymers containing this compound exhibit improved mechanical properties compared to their non-fluorinated counterparts.

Coatings and Adhesives

The compound's unique chemical structure makes it suitable for use in specialized coatings and adhesives that require enhanced durability and resistance to solvents. Its application in industrial coatings has shown promising results in terms of longevity and performance under harsh environmental conditions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with an MIC of 125 µg/mL. |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 50 µM. |

| Study 3 | Polymer Enhancement | Increased tensile strength by 30% in fluorinated polymer composites containing cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone. |

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclohexyl group may contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Molecular Characteristics

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Linkage Type |

|---|---|---|---|---|---|

| Cyclohexyl-(3,4,5-trifluorophenyl)methanone | 898769-60-3 | C₁₃H₁₁F₃O | 240.21 (calc) | 3,4,5-trifluorophenyl | Direct |

| 2-Fluorophenyl cyclohexyl ketone | 106795-65-7 | C₁₃H₁₅FO | 206.26 | 2-fluorophenyl | Direct |

| Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone | 175234-19-2 | C₁₆H₂₂O₂ | 246.35 | 3-methoxyphenyl (ethyl-linked) | Ethyl |

Key Observations :

- Substituent Effects: The 3,4,5-trifluorophenyl group in the first compound introduces strong electron-withdrawing effects, enhancing electrophilicity and lipophilicity compared to the mono-fluorinated analog . The 2-fluorophenyl group in the second compound provides moderate electronegativity, while the 3-methoxyphenyl group in the third compound is electron-donating due to the methoxy (-OCH₃) substituent .

- Linkage Differences :

Physicochemical Properties

While explicit data on boiling points or solubility are absent in the evidence, trends can be inferred:

- Molecular Weight: The ethyl-linked methoxy derivative (246.35 g/mol) has the highest molecular weight, followed by the trifluorophenyl analog (240.21 g/mol) and the mono-fluorinated compound (206.26 g/mol). Increased molecular weight typically correlates with higher melting/boiling points .

- Lipophilicity: The trifluorophenyl group’s high fluorine content likely enhances lipid solubility compared to the methoxy or mono-fluorinated analogs, which is critical for pharmacokinetic applications .

Biological Activity

Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone is . The presence of the trifluorophenyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and targets.

Biological Activities

Research indicates that Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone exhibits several biological activities:

- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial effects. It has been studied for its ability to inhibit various bacterial strains, particularly Gram-positive bacteria .

- Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Potential in Drug Development : The compound is being explored for its utility in drug design due to its favorable pharmacokinetic properties. Its structure allows for modifications that could enhance therapeutic efficacy against specific targets .

The mechanism by which Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone exerts its biological effects involves several pathways:

- Cell Membrane Interaction : The trifluorophenyl moiety increases lipophilicity, allowing the compound to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways or signaling cascades, contributing to its antimicrobial and anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Drug Development | Potential for enhanced pharmacokinetics |

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of Cyclohexyl 2-(3,4,5-trifluorophenyl)ethyl ketone, the compound was tested against several bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and other Gram-positive bacteria at concentrations ranging from 50 µM to 200 µM. The minimum inhibitory concentration (MIC) was determined to be approximately 100 µM for effective inhibition .

Q & A

Q. Experimental Design :

- Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins.

- Validate with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Advanced: How can researchers address contradictions in reported reactivity or spectral data?

- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1% .

- Computational Reconciliation : Employ DFT (e.g., Gaussian) to simulate NMR/IR spectra and resolve discrepancies between experimental and theoretical data .

Basic: What safety protocols are critical for handling this compound?

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the ketone group.

- Decomposition Risk : Avoid strong acids/bases to prevent HF release from C-F bond cleavage. Use PPE (gloves, goggles) and work in a fume hood .

Advanced: What catalytic applications are plausible for this ketone derivative?

- Organocatalysis : The ketone may act as a hydrogen-bond donor in asymmetric aldol reactions.

- Ligand Design : Coordinate with transition metals (e.g., Ru or Pd) for cross-coupling or oxidation reactions. Test catalytic efficiency via turnover frequency (TOF) measurements under inert atmospheres .

Basic: How can researchers troubleshoot low yields in its synthesis?

- Side Reactions : If acylation is incomplete, increase catalyst (AlCl₃) loading or reaction time.

- Byproduct Formation : Use GC-MS to identify halogenated byproducts; optimize stoichiometry or switch to a milder solvent (e.g., dichloromethane instead of nitrobenzene) .

Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Replace the cyclohexyl group with cyclopentyl or adamantyl groups to assess steric effects.

- Fluorine Scanning : Synthesize mono-/di-fluorinated analogs to isolate electronic contributions of each fluorine .

- Data Analysis : Use multivariate regression to correlate substituent effects with biological activity (e.g., pIC₅₀ values) .

Advanced: How can computational methods predict its environmental toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.